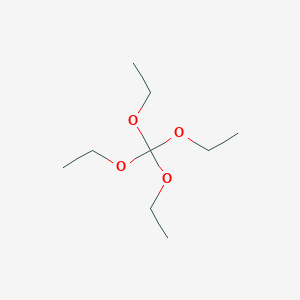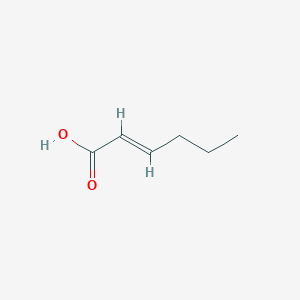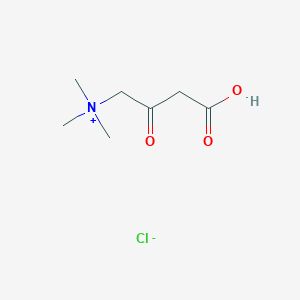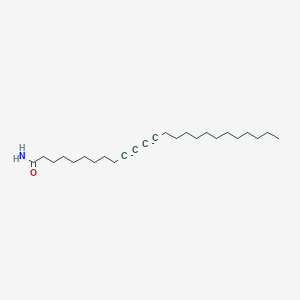![molecular formula C18H19NO3S2 B043176 rel-(1R,3S,5S)-8-Methyl-8-azabicyclo[3,2,1]oct-6-en-yl-2-hydroxy-2,2-dithiophen-2-yl acetate CAS No. 136310-66-2](/img/structure/B43176.png)
rel-(1R,3S,5S)-8-Methyl-8-azabicyclo[3,2,1]oct-6-en-yl-2-hydroxy-2,2-dithiophen-2-yl acetate
Overview
Description
Tiotropium EP Impurity D, also known by its chemical name (1R,3S,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate, is a reference standard used in pharmaceutical research. It is an impurity associated with Tiotropium, a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tiotropium EP Impurity D involves multiple steps, including the formation of the bicyclic structure and the attachment of the dithiophen-2-ylacetate group. The specific synthetic routes and reaction conditions are proprietary and detailed information is typically provided by suppliers like SynZeal and Clearsynth .
Industrial Production Methods
Industrial production of Tiotropium EP Impurity D follows stringent regulatory guidelines to ensure the purity and quality of the compound. The production process involves the use of high-quality reagents and controlled reaction conditions to achieve the desired impurity profile .
Chemical Reactions Analysis
Types of Reactions
Tiotropium EP Impurity D can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
Tiotropium EP Impurity D has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and validation of analytical methods for Tiotropium and its impurities.
Quality Control: The compound is used in quality control processes to ensure the purity and consistency of Tiotropium formulations.
Method Validation: It is employed in method validation studies to establish the accuracy and precision of analytical techniques.
Stability Studies: The compound is used in stability studies to assess the stability of Tiotropium under various conditions .
Mechanism of Action
Tiotropium EP Impurity D, being an impurity, does not have a direct mechanism of action like Tiotropium. Tiotropium itself acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation. This action helps in the management of COPD and asthma by reducing bronchoconstriction and mucus secretion .
Comparison with Similar Compounds
Similar Compounds
Tiotropium EP Impurity A: (CAS No. 4746-63-8)
Tiotropium EP Impurity B: (CAS No. 136310-64-0)
Tiotropium EP Impurity C: (CAS No. 136310-95-7)
Tiotropium EP Impurity E: (CAS No. 26447-85-8)
Uniqueness
Tiotropium EP Impurity D is unique due to its specific chemical structure, which includes the dithiophen-2-ylacetate group. This structural feature distinguishes it from other impurities and contributes to its specific properties and behavior in analytical applications .
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-19-12-6-7-13(19)11-14(10-12)22-17(20)18(21,15-4-2-8-23-15)16-5-3-9-24-16/h2-9,12-14,21H,10-11H2,1H3/t12-,13+,14? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOOUIFCFAXEKJ-PBWFPOADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120860 | |
| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136310-66-2 | |
| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiopheneacetic acid, α-hydroxy-α-2-thienyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)









